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Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-
nitrobenzaldehyde

Introduction

2-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial
intermediate in the synthesis of a wide array of complex organic molecules. Its trifunctional
nature, featuring an aldehyde, a chloro-substituent, and a nitro group, provides a versatile
platform for synthetic chemists. The electron-withdrawing properties of the nitro and chloro
groups significantly influence the reactivity of both the aldehyde moiety and the aromatic ring,
making it a subject of interest for researchers in medicinal chemistry, agrochemicals, and
materials science. This guide offers a comprehensive exploration of its physicochemical
properties, spectroscopic signature, reactivity, synthesis, and safety protocols, designed for
professionals engaged in research and development.

Molecular Structure and Identification

The unique arrangement of functional groups on the benzene ring dictates the chemical
behavior of 2-Chloro-4-nitrobenzaldehyde. Accurate identification is paramount for its
application in regulated industries.
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Identifier Value Source(s)
IUPAC Name 2-chloro-4-nitrobenzaldehyde [1]
CAS Number 5568-33-2 [1]
Molecular Formula C7H4CINOs3 [1]
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Physicochemical Properties

The physical properties of 2-Chloro-4-nitrobenzaldehyde are essential for designing
experimental conditions, including reaction solvent selection, purification methods, and storage.
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Property Value | Description Source(s)

Molecular Weight 185.56 g/mol [1]

Expected to be a solid at room
Appearance temperature, likely a crystalline

powder.

Specific experimental data is
not readily available. However,
] ] related isomers such as 2-
Melting Point ] [3]
Chloro-5-nitrobenzaldehyde
have a melting point of 75-77

°C.

Expected to have limited
solubility in water due to its
hydrophobic aromatic ring.[4] It
is predicted to be soluble in
Solubility common polar organic solvents
like acetone, ethanol, and
chloroform, a characteristic
shared by similar
nitrobenzaldehyde

compounds.

Topological Polar Surface Area  62.9 A2 (Computed) [1]

Predicted Spectroscopic Profile

While a complete, published set of spectra for 2-Chloro-4-nitrobenzaldehyde is not available,
its structure allows for a reliable prediction of its spectroscopic characteristics based on the
known effects of its functional groups and data from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show four distinct signals.
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o Aldehydic Proton (CHO): A singlet appearing far downfield, typically in the range of & 9.9-
10.5 ppm, due to the strong deshielding effect of the carbonyl group.

o Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting
pattern. H-6 (adjacent to the aldehyde) would likely be a doublet, H-5 would be a doublet
of doublets, and H-3 would be a doublet. Their chemical shifts will be downfield, influenced
by the electron-withdrawing nitro and chloro groups. For the related 2-chloro-5-
nitrobenzaldehyde isomer, aromatic protons appear between é 7.7 and 8.8 ppm.[5]

e 13C NMR: The carbon spectrum will provide key information about the carbon framework.

o Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around
0 189-193 ppm.

o Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the
chloro (C-2) and nitro (C-4) groups will have their chemical shifts significantly influenced.
The remaining four aromatic carbons will appear in the typical & 120-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. An FTIR spectrum for this
compound is noted to exist, obtained via a KBr-Pellet technique.[1] The spectrum would be
characterized by the following absorption bands:

e C=0 Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm~1,

e N-O Stretch (Nitro Group): Two strong peaks, one asymmetric stretch around 1520-1560
cm~1 and a symmetric stretch around 1345-1385 cm~1.

e Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm~1 region.
o C-CI Stretch: A peak in the fingerprint region, typically 600-800 cm~1.

e Aromatic C-H Stretch: Peaks appearing above 3000 cm™1.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation patterns.

Molecular lon Peak [M]*: Expected at an m/z of approximately 185 and 187 with a
characteristic ~3:1 intensity ratio due to the presence of the 3°Cl and 3’Cl isotopes. The
monoisotopic mass is 184.988 Da.[1]

Key Fragments: Common fragmentation would involve the loss of the aldehyde proton [M-
H]*, the entire aldehyde group [M-CHO]*, and the nitro group [M-NO2]*.

Experimental Protocol: Spectroscopic Data Acquisition

NMR Spectroscopy: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds) in a5 mm NMR tube. Record *H and *3C spectra on a 400 MHz or
higher spectrometer.

IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of
dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm™1.

Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent (e.qg.,
methanol or acetonitrile). Analyze using an instrument with an Electron lonization (EIl) source
for fragmentation data or an Electrospray lonization (ESI) source for accurate mass
determination.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Chloro-4-nitrobenzaldehyde is dominated by the interplay of its three

functional groups. The potent electron-withdrawing nature of the nitro group, combined with the

inductive effect of the chlorine, renders the carbonyl carbon highly electrophilic and thus very

susceptible to nucleophilic attack.[6]

Key Reactive Sites
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Cool to 0-5°C

Prepare Nitrating Mixture
in Ice Bath (Conc. HNOs + Conc. H2S0a)

/

Add Nitrating Mixture Dropwise
(Maintain Temp < 10°C)

Stir for 2-4 hours
Monitor by TLC

Quench Reaction
(Pour onto Crushed Ice)

Isolate Crude Product
(Vacuum Filtration)
Wash with Cold Water
(Until Neutral)

'

Purify by Recrystallization
(e.g., from Ethanol/Water)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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